![molecular formula C16H17ClN2O2S B2617923 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034540-14-0](/img/structure/B2617923.png)
3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'GSK-2193874' and is a selective inhibitor of a specific type of protein kinase called 'RIP2 kinase.
Scientific Research Applications
Anticancer and Antiviral Properties
- Synthesis and Anticancer Effects : New dibenzensulfonamides have been synthesized, including derivatives similar to the compound . These compounds showed promising anticancer activity, inducing apoptosis and autophagy in cancer cells, and demonstrated inhibition of carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).
- Antiviral Activity : A series of benzensulfonamides, structurally related to the compound, have been synthesized and tested for their antiviral properties, particularly against HIV (Zareef et al., 2007).
Chemical Synthesis and Applications
- Novel Synthetic Approaches : Research has been conducted on novel synthetic methods for creating benzensulfonamide derivatives, which can potentially include the compound . These methods are crucial for developing new pharmaceuticals and chemical agents (Anbarasan et al., 2011).
- Characterization and Computational Studies : Detailed structural and electronic properties of benzensulfonamide derivatives have been investigated, providing insights into their potential applications in various fields, including drug development and material science (Murthy et al., 2018).
properties
IUPAC Name |
3-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-15(17)3-2-4-16(11)22(20,21)19-9-12-7-14(10-18-8-12)13-5-6-13/h2-4,7-8,10,13,19H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYUNQUAVRFBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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